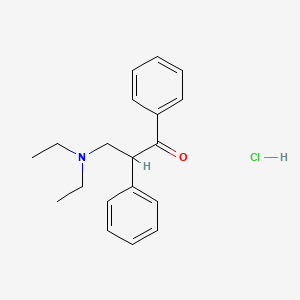

3-(Diethylamino)-2-phenylpropiophenone hydrochloride

CAS No.: 25287-80-3

Cat. No.: VC18431168

Molecular Formula: C19H24ClNO

Molecular Weight: 317.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25287-80-3 |

|---|---|

| Molecular Formula | C19H24ClNO |

| Molecular Weight | 317.9 g/mol |

| IUPAC Name | 3-(diethylamino)-1,2-diphenylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C19H23NO.ClH/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)19(21)17-13-9-6-10-14-17;/h5-14,18H,3-4,15H2,1-2H3;1H |

| Standard InChI Key | AYPVFOVILLAVDR-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propiophenone core () with two substituents: a phenyl group at the 2-position and a diethylamino group () at the 3-position. The hydrochloride salt forms via protonation of the tertiary amine, yielding a positively charged ammonium ion paired with a chloride counterion. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(Diethylamino)-1,2-diphenylpropan-1-one hydrochloride |

| Canonical SMILES | CCN(CC)CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl |

| InChI Key | AYPVFOVILLAVDR-UHFFFAOYSA-N |

| PubChem CID | 91380 |

The planar ketone group and aromatic rings contribute to its rigidity, while the diethylamino group introduces steric bulk and basicity ().

Synthesis and Optimization Strategies

Conventional Synthesis Route

The synthesis involves a multi-step sequence:

-

Grignard Reagent Formation: Reaction of m-bromophenylmagnesium bromide with diethylamine in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Ketone Formation: Quenching the Grignard reagent with propiophenone derivatives, followed by acid workup to isolate the free base.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include maintaining anhydrous conditions during Grignard formation () and controlling reaction temperatures () to minimize side reactions.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

-

Heterocyclic Compounds: Cyclization reactions yield pyrrolidinones and indoles, valuable in drug discovery.

-

Chiral Auxiliaries: The tertiary amine facilitates asymmetric synthesis of enantiomerically pure alcohols via ketone reductions.

Medicinal Chemistry

-

Lead Optimization: Structural modifications (e.g., halogenation, alkyl chain elongation) improve receptor selectivity and metabolic stability.

-

Prodrug Development: Esterification of the ketone group enhances blood-brain barrier penetration for central nervous system (CNS) targets.

Future Directions and Challenges

Mechanistic Studies

-

Kinetic Resolution: Investigating enantioselective synthesis routes using chiral catalysts (e.g., BINOL-derived phosphoric acids).

-

Metabolic Profiling: Identifying cytochrome P450 isoforms responsible for hepatic clearance to predict drug-drug interactions.

Translational Research

-

In Vivo Toxicity: Acute and chronic toxicity studies in rodent models are needed to establish safety profiles.

-

Formulation Development: Nanoemulsions or liposomes could address solubility limitations in aqueous biological matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume